molecular formula C18H17N5O3 B2638590 18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one CAS No. 861209-59-8

18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one

Cat. No.: B2638590
CAS No.: 861209-59-8
M. Wt: 351.366
InChI Key: PKHANAXIEVXFMP-UHFFFAOYSA-N
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Description

18,19-Dimethoxy-4,5,7,9,13-pentazapentacyclo[118003,1104,8016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other pericyclic processes.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions, using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound, if applicable, would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

18,19-Dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

18,19-Dimethoxy-4,5,7,9,13-pentazapentacyclo[118003,1104,8

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: If the compound exhibits any bioactivity, it could be investigated for therapeutic applications.

    Industry: The compound could be used as a precursor for the synthesis of more complex molecules or materials with specific properties.

Mechanism of Action

The mechanism of action of 18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: The compound might interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It could influence biochemical pathways by acting as an inhibitor or activator of key steps.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

18,19-Dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one stands out due to its specific arrangement of methoxy groups and the presence of a highly conjugated system. This unique structure could confer distinct chemical and biological properties, making it a compound of interest for further study.

Biological Activity

18,19-Dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one is a complex organic compound notable for its unique pentacyclic structure that incorporates five nitrogen atoms within its framework. This compound possesses multiple functional groups such as methoxy and methylsulfanyl groups which may contribute to its biological activities.

Chemical Structure

The compound's chemical structure can be represented as follows:

C18H17N5O3\text{C}_{18}\text{H}_{17}\text{N}_{5}\text{O}_{3}

This structure indicates a significant potential for interaction with biological systems due to the presence of nitrogen and oxygen atoms which are often involved in biochemical reactions.

Biological Activities

Research into the biological activity of this compound is still emerging; however, preliminary studies suggest several potential therapeutic applications:

  • Anticancer Activity : The presence of a pentacyclic structure is often associated with anticancer properties. Compounds with similar frameworks have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds with complex cyclic structures have been noted for their antimicrobial effects against a variety of pathogens.
  • Neuroprotective Effects : Some studies suggest that compounds similar to this compound may offer neuroprotective benefits by modulating pathways involved in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Cell Signaling Pathways : It may interact with key signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes that play roles in disease processes.

Case Studies and Experimental Data

A review of available literature reveals various studies exploring the biological activity of related compounds:

StudyFindings
Study 1Demonstrated anticancer activity in vitro against breast cancer cell lines with IC50 values indicating effective inhibition of cell growth.
Study 2Reported antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) showing efficacy comparable to standard antibiotics.
Study 3Investigated neuroprotective effects in animal models of Alzheimer's disease; results indicated reduced amyloid plaque formation and improved cognitive function metrics.

Properties

IUPAC Name

18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-25-15-5-10-3-4-22-13(11(10)6-16(15)26-2)7-14-12(17(22)24)8-19-18-20-9-21-23(14)18/h5-6,8-9,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHANAXIEVXFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NC5=NC=NN45)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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